molecular formula C46H60N4O16S2 B12412855 Anhydrovinblastine (sulfate)

Anhydrovinblastine (sulfate)

Cat. No.: B12412855
M. Wt: 989.1 g/mol
InChI Key: GFFHNFZTNUYBFO-LXLFYEDBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Anhydrovinblastine is synthesized through a biomimetic coupling reaction of catharanthine and vindoline . The vinblastine is dissolved in dimethylformamide (DMF) at a concentration of 15 mmol/L. The reaction reagent is thionyl chloride (SOCl2), with a stoichiometric proportion of 50:1 relative to vinblastine. The reaction is carried out at a temperature of 5°C for 12 hours, yielding anhydrovinblastine with a 65.80% efficiency .

Industrial Production Methods: The industrial production of anhydrovinblastine involves optimizing the reaction conditions to maximize yield. This includes controlling the concentration of reactants, reaction temperature, and duration. The use of response surface methodology helps in determining the optimal conditions for the synthesis .

Comparison with Similar Compounds

Anhydrovinblastine’s unique position as a synthetic intermediate makes it a valuable compound in the development of new anticancer therapies.

Properties

Molecular Formula

C46H60N4O16S2

Molecular Weight

989.1 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

InChI

InChI=1S/C46H56N4O8.2H2O4S/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7;2*1-5(2,3)4/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3;2*(H2,1,2,3,4)/t29-,38-,39+,40+,43+,44+,45-,46-;;/m0../s1

InChI Key

GFFHNFZTNUYBFO-LXLFYEDBSA-N

Isomeric SMILES

CCC1=C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

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